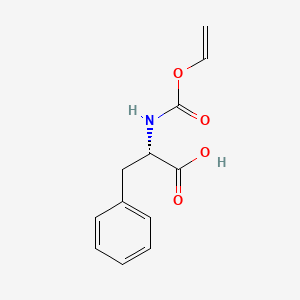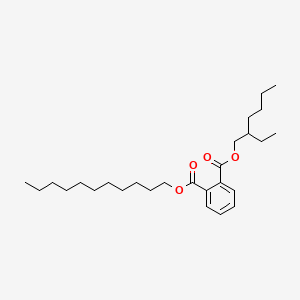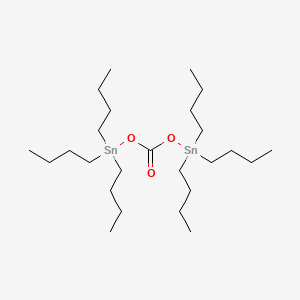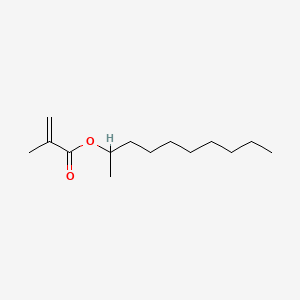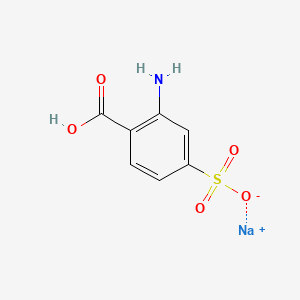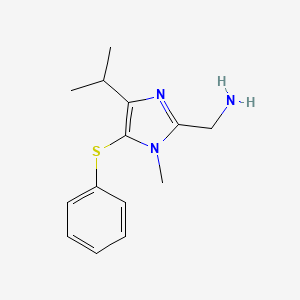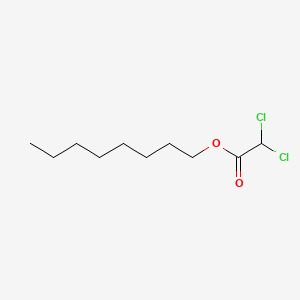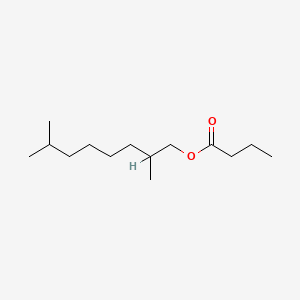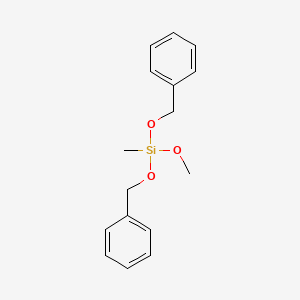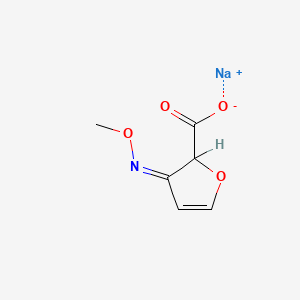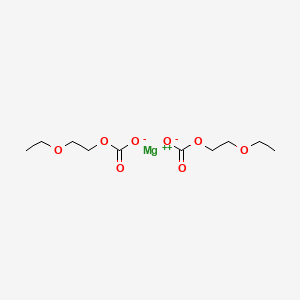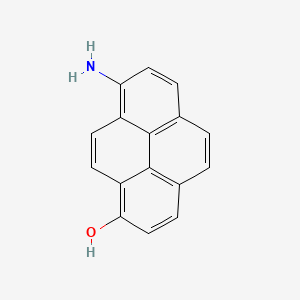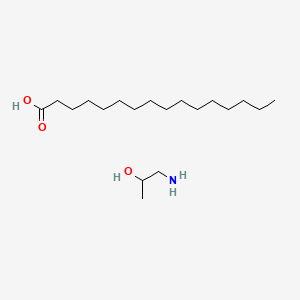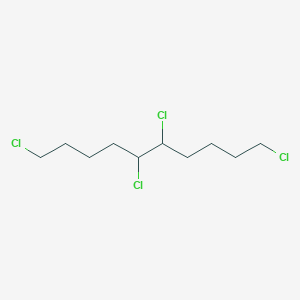
1,5,6,10-Tetrachlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4. This compound belongs to the class of chlorinated paraffins, which are widely used in various industrial applications due to their chemical stability and flame-retardant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5,6,10-Tetrachlorodecane can be synthesized through the chlorination of decane. The process involves the addition of chlorine gas to decane under controlled conditions, typically in the presence of UV light or a radical initiator to facilitate the reaction. The chlorination process can be fine-tuned to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor where decane is exposed to chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,5,6,10-Tetrachlorodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Chlorinated alcohols and acids.
Reduction: Less chlorinated alkanes.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
1,5,6,10-Tetrachlorodecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of chlorinated hydrocarbons and their reactions.
Biology: Investigated for its effects on biological systems, particularly in studies related to environmental toxicity.
Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Utilized as a flame retardant and plasticizer in various industrial products
Mechanism of Action
The mechanism of action of 1,5,6,10-Tetrachlorodecane involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis and death. It can also inhibit enzyme activity by binding to active sites, thereby interfering with metabolic processes .
Comparison with Similar Compounds
- 1,2,9,10-Tetrachlorodecane
- 1,2,5,6,9-Pentachlorodecane
- 1,2,5,6,9,10-Hexachlorodecane
Comparison: 1,5,6,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence .
Properties
CAS No. |
102880-00-2 |
|---|---|
Molecular Formula |
C10H18Cl4 |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
1,5,6,10-tetrachlorodecane |
InChI |
InChI=1S/C10H18Cl4/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10H,1-8H2 |
InChI Key |
QGQLFJYCDOAHGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(C(CCCCCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


